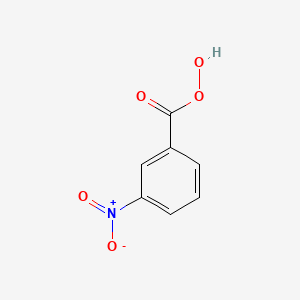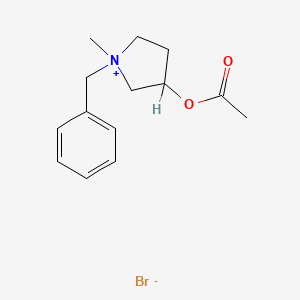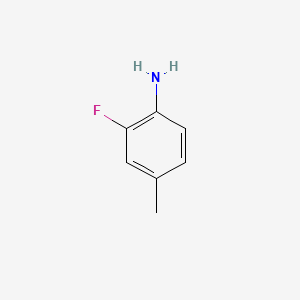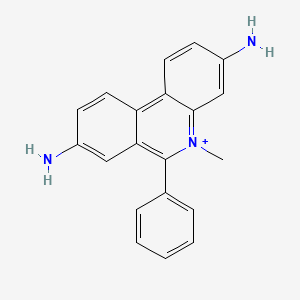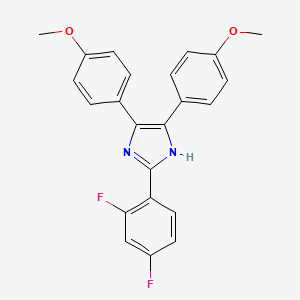
pyridine-3-carboxylic acid- 2-aminoethanol(1:1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
pyridine-3-carboxylic acid- 2-aminoethanol(1:1) is a compound formed by the reaction of nicotinic acid (also known as niacin or vitamin B3) with monoethanolamine. Nicotinic acid is an essential nutrient that plays a crucial role in the human body, particularly in the metabolism of carbohydrates, fats, and proteins. Monoethanolamine is an organic compound that combines the properties of both amines and alcohols, making it a versatile chemical in various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acid monoethanolamine salt typically involves the neutralization reaction between nicotinic acid and monoethanolamine. The reaction is carried out in an aqueous medium, where nicotinic acid is dissolved in water and monoethanolamine is added gradually under constant stirring. The reaction is exothermic, and the temperature is maintained at around 25-30°C to ensure complete neutralization. The resulting solution is then evaporated to obtain the solid salt.
Industrial Production Methods: On an industrial scale, the production of nicotinic acid monoethanolamine salt follows a similar process but with larger quantities and more controlled conditions. The reaction is carried out in large reactors with precise temperature and pH control to ensure high yield and purity. The final product is then dried and packaged for various applications.
Chemical Reactions Analysis
Types of Reactions: pyridine-3-carboxylic acid- 2-aminoethanol(1:1) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nicotinic acid derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms of nicotinic acid.
Substitution: The amine group in monoethanolamine can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various nicotinic acid derivatives, which have different applications in pharmaceuticals and industrial processes.
Scientific Research Applications
pyridine-3-carboxylic acid- 2-aminoethanol(1:1) has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor in the synthesis of various nicotinic acid derivatives.
Biology: The compound is studied for its role in cellular metabolism and its potential therapeutic effects.
Medicine: Nicotinic acid derivatives are used in the treatment of hyperlipidemia and other metabolic disorders.
Industry: The compound is used in the production of cosmetics, detergents, and other industrial products.
Mechanism of Action
The mechanism of action of nicotinic acid monoethanolamine salt involves its conversion to nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP) in the body. These coenzymes play a crucial role in redox reactions and energy metabolism. The compound also acts on specific receptors, such as the G-protein-coupled receptor GPR109A, which mediates its lipid-lowering effects.
Comparison with Similar Compounds
pyridine-3-carboxylic acid- 2-aminoethanol(1:1) can be compared with other similar compounds, such as:
Nicotinamide: Another form of vitamin B3, which is used in similar applications but has different pharmacokinetic properties.
Inositol Hexanicotinate: A form of nicotinic acid that is used as a dietary supplement with a slower release profile.
Nicotinic Acid Riboside: A derivative that is studied for its potential anti-aging effects.
Uniqueness: pyridine-3-carboxylic acid- 2-aminoethanol(1:1) is unique due to its combination of nicotinic acid and monoethanolamine, which provides it with distinct chemical and biological properties. Its ability to participate in various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial processes.
Properties
CAS No. |
3570-15-8 |
|---|---|
Molecular Formula |
C8H12N2O3 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
2-hydroxyethylazanium;pyridine-3-carboxylate |
InChI |
InChI=1S/C6H5NO2.C2H7NO/c8-6(9)5-2-1-3-7-4-5;3-1-2-4/h1-4H,(H,8,9);4H,1-3H2 |
InChI Key |
GDOCJYOSJSADCJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)C(=O)O.C(CO)N |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C(CO)[NH3+] |
Key on ui other cas no. |
3570-15-8 |
Synonyms |
neopeviton nicotinic acid, 2-aminoethanol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxy-5-phenyloct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B1213481.png)
![[(6aR,9S,10S)-7,9-dimethyl-5-(2-methylbut-3-en-2-yl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate](/img/structure/B1213483.png)



